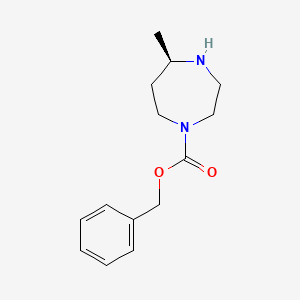

Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUGXUOXPVSJFN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate

Introduction: Characterizing a Key Pharmaceutical Intermediate

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate (CAS No. 1001401-60-0) is a chiral heterocyclic compound of significant interest in medicinal chemistry.[1][2] It serves as a critical intermediate in the multi-step synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[3][4] The efficacy, safety, and manufacturability of a final active pharmaceutical ingredient (API) like Suvorexant are intrinsically linked to the physicochemical properties of its synthetic precursors. A thorough understanding of these properties is therefore not merely an academic exercise; it is a fundamental requirement for process optimization, formulation development, and ensuring the quality and consistency of the final drug product.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into its structural and chemical identity, explore key descriptors that influence its behavior in both chemical and biological systems, and present standardized protocols for their experimental determination. The focus extends beyond a simple data sheet, aiming to provide the causality behind why these properties are critical for researchers, chemists, and drug development professionals working with this and structurally related molecules.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the bedrock of all subsequent scientific investigation. This compound is a molecule featuring a seven-membered diazepane ring, a core structure often explored in drug discovery for its versatile biological activities.[2][5] The "(5R)" designation specifies the stereochemistry at the chiral center, which is crucial for its intended biological interactions in the final API.[2]

The structure incorporates a lipophilic benzylcarbamate group, which significantly influences its solubility and partitioning behavior, and a basic secondary amine within the diazepane ring, a key determinant of its acid-base properties.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 1001401-60-0 | [1][7][8] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][7][9] |

| Molecular Weight | 248.32 g/mol | [6][8] |

| Canonical SMILES | C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | [6][9] |

| InChIKey | DQUGXUOXPVSJFN-GFCCVEGCSA-N |[6] |

Core Physicochemical Properties: Predicted and Experimental

The physicochemical properties of a drug intermediate dictate its reactivity, solubility, and suitability for various process conditions. While extensive experimental data for this specific intermediate is not publicly available, highly reliable computational models provide valuable insights. These predicted values serve as a crucial starting point for experimental design and process development.

Table 2: Summary of Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.007 | Indicates lipophilicity; influences solubility, membrane permeability, and choice of solvents for reaction and purification.[6][9][10] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Estimates the surface area occupied by polar atoms; correlates with membrane permeability and oral bioavailability.[6] |

| Hydrogen Bond Acceptors | 3 | Influences solubility in protic solvents and potential for intermolecular interactions.[6][9] |

| Hydrogen Bond Donors | 1 | Affects solubility and crystal packing.[6][9] |

| Rotatable Bonds | 2 | Relates to conformational flexibility, which can impact binding to target enzymes or receptors.[6][9] |

| pKa (Acid Dissociation Constant) | See Section 2.3 | Governs the extent of ionization at different pH values, critically impacting solubility, reactivity, and purification strategies.[11] |

| Aqueous Solubility | See Section 2.2 | Described as sparingly soluble in water; critical for designing aqueous workups, crystallization, and assessing potential for formulation.[2] |

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P) is the ratio of a compound's concentration in a mixture of two immiscible phases at equilibrium, typically octanol and water.[12] Its logarithmic value, logP, is a cornerstone of medicinal chemistry, providing a quantitative measure of a molecule's lipophilicity ("oil-loving") or hydrophilicity ("water-loving"). A positive logP value indicates a preference for the lipid phase, while a negative value signifies a preference for the aqueous phase.[10]

For this compound, the predicted XLogP3 value of 1.8 suggests it is a moderately lipophilic compound.[6] This property is a direct consequence of its molecular structure: the large, nonpolar benzyl group dominates over the polar carbamate and amine functionalities.

Field-Proven Insights: A logP in this range is highly significant for process chemists. It suggests that the compound will be readily soluble in common organic solvents like dichloromethane, ethyl acetate, or toluene, facilitating its use in synthesis and purification by chromatography. Conversely, it will have limited solubility in water, a key consideration for designing extraction and washing steps to remove water-soluble impurities.[2]

Experimental Protocol: LogP Determination via the Shake-Flask Method

This protocol describes the classic, most accurate method for experimental LogP determination.[10]

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water (typically a buffer like PBS at pH 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[13]

-

Compound Dissolution: Accurately weigh and dissolve a sample of the compound in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a precise volume of the compound's octanol solution to an equal volume of the pre-saturated aqueous buffer in a glass vial.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[10]

Self-Validating System: The protocol's integrity is maintained by running a control compound with a known, published LogP value in parallel. The sum of the compound mass recovered from both phases should also be compared to the initial mass to check for adsorption to the container or degradation.

Aqueous Solubility

Solubility, the maximum concentration of a substance that can dissolve in a solvent at equilibrium, is a critical parameter. Poor aqueous solubility can hamper in vitro assays and complicate downstream processing and formulation.[14] While qualitatively described as having low water solubility, quantifying this property is essential.[2] Thermodynamic solubility is the most relevant measure for drug development, as it represents the true equilibrium state.[15]

Field-Proven Insights: For an intermediate, thermodynamic solubility data is vital for designing crystallization procedures. By understanding its solubility profile in various solvent/anti-solvent systems and at different temperatures, chemists can develop robust, scalable, and reproducible crystallization processes to ensure high purity and optimal crystal form.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines a standard shake-flask method to determine thermodynamic solubility.[16][17]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.[16]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After incubation, allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge to separate the saturated solution from the undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve.[16]

-

Reporting: The result is reported as the solubility in units such as µg/mL or µM.[16]

Trustworthiness: This method is considered the "gold standard" because it measures the compound's solubility at equilibrium, free from artifacts related to the dissolution rate of different solid forms (kinetic solubility).[14]

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[18] this compound has a secondary amine within the diazepane ring, which is basic. This nitrogen can accept a proton, forming a positively charged conjugate acid. The pKa value quantifies the strength of this basic center.

Field-Proven Insights: Knowledge of the pKa is indispensable for purification. For instance, an acidic wash (at a pH at least 2 units below the pKa) will protonate the basic nitrogen, rendering the molecule water-soluble as a salt. This allows for its selective extraction into an aqueous phase, leaving non-basic, lipophilic impurities behind in the organic layer. Conversely, basifying the aqueous solution (to a pH > pKa) will neutralize the salt, causing the free base to precipitate or be extracted back into an organic solvent. This principle is fundamental to acid-base extraction, a powerful purification technique.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][19]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[19]

-

Initial Acidification: Acidify the solution by adding a standard strong acid (e.g., 0.1 M HCl) until the pH is well below the expected pKa (e.g., pH 2-3), ensuring the basic nitrogen is fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Slowly titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[19]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the volume of base needed to reach the final inflection point has been added).[18]

Structural Relationships and Data Visualization

The interplay between a molecule's structure and its properties can be visualized to provide a clearer understanding of its behavior. The diagram below illustrates how the distinct structural fragments of this compound contribute to its key physicochemical properties.

Conclusion

This compound is more than just a precursor; it is a carefully designed molecule whose physical and chemical characteristics are tailored for its role in a complex synthetic pathway. Its moderate lipophilicity, defined basicity, and limited aqueous solubility are not liabilities but are, in fact, properties that can be expertly manipulated by the process chemist to achieve efficient synthesis and purification. This guide has synthesized available data and outlined authoritative, field-proven protocols for the experimental determination of its most critical physicochemical properties. For researchers and drug development professionals, a deep, mechanistic understanding of these characteristics is paramount for troubleshooting synthetic challenges, ensuring process robustness, and ultimately, delivering a high-quality pharmaceutical agent.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 3. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 5. Buy this compound | 1001401-60-0 [smolecule.com]

- 6. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemscene.com [chemscene.com]

- 10. acdlabs.com [acdlabs.com]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. evotec.com [evotec.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. enamine.net [enamine.net]

- 18. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 19. creative-bioarray.com [creative-bioarray.com]

Synthesis and characterization of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate.

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS 1001401-60-0). This chiral diamine derivative is a critical building block in contemporary pharmaceutical development, most notably as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2] This document details a representative synthetic pathway, discusses the critical considerations for stereochemical control and selective protection, and outlines a full suite of analytical techniques for structural verification and purity assessment. The content is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into biologically active molecules due to its conformational flexibility and ability to present substituents in a defined three-dimensional space.[3] Derivatives of this ring system are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[3]

This compound represents a specific, high-value incarnation of this scaffold. Its structure contains a stereocenter at the 5-position and a benzyloxycarbonyl (Cbz) protecting group on one of the two nitrogen atoms. This mono-protection strategy is fundamental, as it differentiates the two nitrogens, allowing for selective functionalization of the free secondary amine in subsequent synthetic steps, such as the acylation required to complete the synthesis of Suvorexant.[2] This guide will elucidate a robust, literature-derived pathway for its preparation and provide a detailed framework for its comprehensive characterization.

Section 1: Retrosynthetic Analysis and Strategic Considerations

A successful synthesis of a chiral, mono-protected diamine like the target compound hinges on a well-defined strategy. The key challenges include the construction of the seven-membered ring, the establishment of the (R)-stereocenter, and the selective differentiation of the two nitrogen atoms.

A logical retrosynthetic analysis breaks the target molecule down into simpler, more accessible precursors. The Cbz protecting group can be installed on a pre-formed diazepane ring. The diazepane ring itself can be formed via reduction of a cyclic diamide (a diazepanedione), which in turn arises from an intramolecular cyclization of a linear peptide-like precursor. This precursor can be assembled from a chiral amino acid and a protected amino acid, tracing back to commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Causality Behind Experimental Choices:

-

Chiral Pool Synthesis: The strategy begins with a chiral precursor, (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, to ensure the final product has the correct stereochemistry without the need for costly chiral resolution of the final product or a racemic intermediate.[4] While resolution of the racemic diazepane is possible, it is often lower yielding.[5]

-

Stepwise Ring Construction: Building a linear precursor and then cyclizing it is a robust and common method for forming medium-sized rings like diazepanes. This avoids potential side reactions that can occur when trying to construct the ring from two separate fragments in one pot.

-

Selective Mono-Protection: The most critical strategic decision is how to protect only one of the two nitrogen atoms. After the diazepane ring is formed, the two nitrogen atoms are chemically distinct (one is secondary, the other was formerly part of the benzylamino group). However, for subsequent reactions, a stable protecting group like Cbz is introduced. The Cbz group is chosen for its stability under a variety of reaction conditions and its clean removal via catalytic hydrogenation.[6] This is a more controlled approach than attempting to directly react a complex fragment with an unprotected diamine, which could lead to a mixture of di-substituted and unreacted starting material.

Section 2: Detailed Synthetic Protocol

The following multi-step protocol is a representative synthesis adapted from established literature procedures for the core and related structures.[4][7]

Step 1: Synthesis of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate

This step involves the coupling of the chiral building block with an N-protected glycine derivative to form the linear precursor.

-

To a stirred solution of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq), methyl 2-(benzylamino)acetate (1.2 eq), 1-hydroxy-1H-benzotriazole (HOBt, 1.2 eq), and triethylamine (1.5 eq) in anhydrous DMF at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 5-6 hours until TLC analysis indicates completion.

-

Partition the reaction mixture between ethyl acetate and 10% aqueous citric acid.

-

Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography.

Step 2: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

This involves deprotection of the Boc group followed by an in-situ intramolecular cyclization.

-

Dissolve the crude product from Step 1 in a minimal amount of ethyl acetate and cool to 0 °C.

-

Bubble anhydrous HCl gas through the solution (or add a 4M solution of HCl in dioxane) until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the amine hydrochloride salt.

-

Dissolve the salt in methanol and cool to 0 °C. Add sodium methoxide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.[4] The basic conditions neutralize the salt and promote the intramolecular amide formation and cyclization.

-

Neutralize the reaction with a saturated aqueous solution of NH₄Cl and remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane. Combine the organic extracts, dry over Na₂SO₄, and concentrate to afford the diazepanedione intermediate.

Step 3: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

The cyclic diamide is reduced to the corresponding diamine.

-

Prepare a suspension of Lithium Aluminum Hydride (LAH, 3.0 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add a solution of the (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF dropwise to the LAH suspension.

-

After the addition is complete, heat the reaction mixture to reflux for 8-10 hours.

-

Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude (R)-1-benzyl-5-methyl-1,4-diazepane, which can be purified by distillation or chromatography.

Step 4: Synthesis of this compound

The final step is the selective protection of the less sterically hindered secondary amine.

-

Dissolve the (R)-1-benzyl-5-methyl-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool the solution to 0 °C.

-

Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Wash the reaction mixture with water and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to afford the final product as a colorless or pale yellow oil.

Caption: High-level workflow for the synthesis of the target compound.

Section 3: Purification and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.

Purification: The final compound is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from any unreacted starting material or di-protected byproducts.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1001401-60-0 | [8] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [8] |

| Molecular Weight | 248.32 g/mol | [8] |

| Appearance | Colorless to pale yellow oil | [5] |

| IUPAC Name | This compound | [8] |

Representative Spectroscopic Data:

| Technique | Data Type | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.3 ppm: (m, 5H, Ar-H of Benzyl); ~5.1 ppm: (s, 2H, -O-CH₂-Ph); ~2.5-3.6 ppm: (m, 9H, diazepane ring protons); ~1.1 ppm: (d, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~170 ppm: (C=O of carbamate); ~137 ppm: (Ar-C quat.); ~128 ppm: (Ar-C); ~67 ppm: (-O-CH₂-Ph); ~40-60 ppm: (diazepane ring carbons); ~15-20 ppm: (-CH₃) |

| HRMS (ESI+) | m/z | Calculated for [C₁₄H₂₁N₂O₂]⁺ (M+H)⁺: 249.1603; Found: 249.xxxx |

| FT-IR | Wavenumber (cm⁻¹) | ~2950 cm⁻¹: (C-H stretch); ~1690 cm⁻¹: (C=O stretch, carbamate); ~1420 cm⁻¹: (C-N stretch); ~1250 cm⁻¹: (C-O stretch) |

| Chiral HPLC | Retention Time | A single peak should be observed on a suitable chiral column, confirming high enantiomeric excess (>99% ee). |

Self-Validating Protocol Insights:

-

¹H NMR Spectroscopy: The integration of the proton signals serves as an internal validation. The aromatic protons of the benzyl group should integrate to 5H, the benzylic methylene to 2H, and the methyl doublet to 3H. The complex multiplet for the nine diazepane ring protons should also be consistent. The presence of two distinct sets of signals for the Cbz group or the diazepane ring could indicate rotational isomers (rotamers) due to the amide bond, which is a common and expected phenomenon.

-

High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The measured mass should match the theoretical mass to within 5 ppm, providing a high degree of confidence in the molecular formula and ruling out compounds of a different composition.

-

Chiral Analysis: For a compound intended for pharmaceutical use, confirming enantiomeric purity is non-negotiable. This is achieved using a specialized HPLC system with a chiral stationary phase. The protocol is self-validating by running a sample of the racemic version of the compound first to determine the retention times of both the (R) and (S) enantiomers. The synthesized chiral product should then show only one of these two peaks, with the area of the minor enantiomer peak being below the required threshold (typically <0.5%).

Section 4: Safety, Handling, and Storage

-

Safety: The synthesis should be performed in a well-ventilated fume hood by trained personnel. Reagents such as Lithium Aluminum Hydride are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere. Benzyl chloroformate is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

-

Handling: The final product is an oil. Handle with care to avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place to prevent degradation.[7]

Conclusion

This compound is a valuable chiral building block whose synthesis requires a careful, multi-step approach. The strategy outlined in this guide, which leverages a chiral pool starting material and proceeds through a cyclization/reduction sequence followed by selective N-protection, represents a robust and logical pathway to the target molecule. The comprehensive characterization protocol, employing a suite of orthogonal analytical techniques, ensures that the identity, purity, and stereochemical integrity of the final compound can be rigorously verified. Mastery of this synthesis provides access to a key intermediate for the development of important therapeutics like Suvorexant, underscoring the synergy between synthetic chemistry and modern drug discovery.

References

- 1. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 2. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

- 3. benthamscience.com [benthamscience.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

Introduction

Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure, featuring a seven-membered diazepane ring with a benzyl carbamate protecting group and a stereocenter at the 5-position, necessitates a thorough spectroscopic analysis for unambiguous identification and quality control. This guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is crucial for researchers, scientists, and drug development professionals to ensure the structural integrity and purity of this important synthetic building block.

The compound has a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol .[3][4][5] The "(5R)" designation indicates the specific stereochemistry at the chiral center, a critical feature for its application in asymmetric synthesis.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (benzyl) |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~3.6-3.8 | m | 2H | Diazepane ring H |

| ~3.3-3.5 | m | 2H | Diazepane ring H |

| ~2.8-3.0 | m | 2H | Diazepane ring H |

| ~2.6-2.8 | m | 1H | -CH (CH₃)- |

| ~1.8 | br s | 1H | NH |

| ~1.10 | d | 3H | -CH(CH₃ )- |

Interpretation:

-

Aromatic Protons: The multiplet around 7.35 ppm corresponds to the five protons of the phenyl ring of the benzyl group.

-

Benzyl Protons: The singlet at approximately 5.15 ppm is characteristic of the two benzylic protons (-O-CH₂-Ph). The singlet nature arises from the absence of adjacent protons.

-

Diazepane Ring Protons: The complex multiplets in the range of 2.6 to 3.8 ppm are attributed to the protons of the seven-membered diazepane ring. The diastereotopic nature of these protons, coupled with conformational flexibility of the ring, leads to overlapping signals.

-

Methine Proton: The multiplet for the single proton at the chiral center (-CH(CH₃)-) is expected to be in the upfield region of the diazepane proton signals.

-

Amine Proton: The secondary amine proton (NH) is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

Methyl Protons: The doublet at approximately 1.10 ppm corresponds to the three protons of the methyl group, split by the adjacent methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~155.5 | C =O (carbamate) |

| ~136.8 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.9 | Ar-C H |

| ~127.8 | Ar-C H |

| ~67.0 | -O-C H₂-Ph |

| ~55-50 | Diazepane ring C |

| ~48-45 | Diazepane ring C |

| ~40-35 | Diazepane ring C |

| ~18.0 | -C H₃ |

Interpretation:

-

Carbonyl Carbon: The signal at approximately 155.5 ppm is characteristic of the carbamate carbonyl carbon.

-

Aromatic Carbons: The signals in the 127-137 ppm range correspond to the carbons of the phenyl ring. The quaternary carbon is the most downfield of these.

-

Benzylic Carbon: The carbon of the -O-CH₂-Ph group is expected around 67.0 ppm.

-

Diazepane Ring Carbons: The signals for the carbons of the diazepane ring are expected in the 35-55 ppm range. The exact chemical shifts are sensitive to the ring conformation.

-

Methyl Carbon: The upfield signal at approximately 18.0 ppm is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (secondary amine) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1495, 1455 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch |

| ~740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Interpretation:

-

The presence of a sharp absorption around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine in the diazepane ring.

-

The strong absorption at approximately 1690 cm⁻¹ is a key diagnostic peak for the carbonyl group of the benzyl carbamate.

-

The various C-H stretching and bending vibrations confirm the presence of both aromatic and aliphatic moieties.

-

The strong C-N and C-O stretching bands further support the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Molecular Ion:

-

[M+H]⁺ = 249.16 (Calculated for C₁₄H₂₁N₂O₂⁺)

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the loss of the benzyl group and fragmentation of the diazepane ring.

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of Toluene (m/z 157): A common fragmentation pathway for benzyl carbamates is the loss of toluene (92 Da) via a rearrangement, leading to a protonated isocyanate intermediate.

-

Loss of Benzyl Radical (m/z 158): Cleavage of the O-CH₂ bond can result in the loss of a benzyl radical (91 Da).

-

Decarboxylation (m/z 205): Loss of carbon dioxide (44 Da) from the molecular ion is another plausible fragmentation pathway.

-

Tropylium Ion (m/z 91): The presence of a strong signal at m/z 91 is highly characteristic of a benzyl group, corresponding to the stable tropylium cation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger spectral width (e.g., 0-200 ppm).

-

Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, data is collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted chemical shifts, characteristic vibrational frequencies, and plausible fragmentation patterns, serves as a valuable reference for scientists involved in the synthesis, purification, and application of this important chiral intermediate. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that ensures the identity and purity of the compound, which is critical for its use in pharmaceutical research and development.

References

- 1. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 2. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 3. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: A Key Chiral Intermediate in Modern Drug Discovery

This technical guide provides an in-depth exploration of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and its pivotal role as a key building block in the synthesis of contemporary therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery. Its conformational flexibility allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Derivatives of 1,4-diazepane have been reported to exhibit antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2][3] The strategic substitution on the diazepane ring is crucial in modulating the potency and selectivity of these compounds.

This compound has emerged as a particularly valuable intermediate due to the precise stereochemistry at the 5-position, which is often essential for the desired biological activity of the final active pharmaceutical ingredient (API).[4] Its most notable application is as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[4][5]

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount in scientific research and development. This section provides a detailed breakdown of the IUPAC name and the structural features of the topic compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[6]

Common synonyms for this compound include:

-

(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate[6]

-

(R)-1-CBZ-5-methyl-1,4-diazepane[6]

-

(5R)-Hexahydro-5-methyl-1H-1,4-diazepine-1-carboxylic acid phenylmethyl ester[7]

Chemical Structure

The chemical structure of this compound is characterized by a central 1,4-diazepane ring. A methyl group is attached to the carbon at the 5-position, and the "(R)" designation specifies the absolute stereochemistry at this chiral center. One of the nitrogen atoms of the diazepane ring is protected with a benzyloxycarbonyl (Cbz or Z) group.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, formulation, and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [6] |

| Molecular Weight | 248.32 g/mol | [6] |

| CAS Number | 1001401-60-0 | [8] |

| Appearance | Expected to be a liquid or oil | [7] |

| Solubility | Soluble in organic solvents, less soluble in water | [7] |

| XLogP3 | 1.8 | [6] |

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of its target APIs. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies.

Synthetic Strategy Overview

A common approach to the synthesis of this chiral diazepane involves the construction of the seven-membered ring followed by the introduction of the necessary functional groups. A plausible synthetic route is outlined below, based on established chemical principles for the formation of similar structures.

References

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]

- 8. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]

An In-depth Technical Guide to Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: Molecular Properties and Synthetic Insights

This technical guide provides a comprehensive overview of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The document details its molecular formula and weight, and delves into its crucial role as a key intermediate in the synthesis of pharmacologically active molecules, supported by field-proven insights and established protocols.

Core Molecular Attributes

This compound is a chiral heterocyclic compound. Its structure features a seven-membered 1,4-diazepane ring, substituted at the 1-position with a benzyl carboxylate group and at the 5-position with a methyl group. The stereochemical descriptor "(R)" denotes the specific three-dimensional arrangement at the chiral center, the carbon atom bearing the methyl group. This precise stereochemistry is paramount for its application in the synthesis of stereospecific pharmaceuticals.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1001401-60-0 | [4][5][6] |

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Significance in Pharmaceutical Synthesis: An Intermediate for Suvorexant

The primary application of this compound lies in its role as a pivotal intermediate in the synthesis of Suvorexant.[4] Suvorexant, marketed as Belsomra®, is a dual orexin receptor antagonist used for the treatment of insomnia. The (R)-configuration of the chiral center in the diazepane ring is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), as it dictates the binding affinity and biological activity.[4]

The synthesis of Suvorexant involves a multi-step process where the diazepane core of this compound is further elaborated. A general synthetic workflow is outlined below:

Caption: General synthetic workflow for Suvorexant utilizing the target intermediate.

Synthesis and Chiral Resolution: A Technical Protocol

The industrial synthesis of this compound often starts with the preparation of the racemic mixture, followed by a chiral resolution step to isolate the desired (R)-enantiomer. This approach is often more cost-effective for large-scale production than a direct asymmetric synthesis.

Synthesis of Racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate

A common method for the synthesis of the racemic compound is described in the literature.[1]

Experimental Protocol:

-

Step 1: Reductive Amination. The synthesis often commences with the reductive amination of a suitable keto-amine precursor. This step forms the core diazepane ring structure.

-

Step 2: Introduction of the Benzyl Carbamate. The secondary amine in the diazepane ring is then protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the diazepane with benzyl chloroformate in the presence of a base.

Chiral Resolution

The separation of the (R)- and (S)-enantiomers is a critical step to ensure the stereochemical purity of the final drug substance. A widely employed method involves the formation of diastereomeric salts using a chiral resolving agent.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: The racemic Benzyl 5-methyl-1,4-diazepane-1-carboxylate is treated with a chiral acid, such as (+)-O,O'-dibenzoyl-D-tartaric acid, in a suitable solvent system. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

-

Isolation of the Desired Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The free base of the desired (R)-enantiomer is then liberated by treating the salt with a base, followed by extraction with an organic solvent.

Analytical Characterization

To ensure the quality and purity of this compound, a suite of analytical techniques is employed. These methods confirm the identity, purity, and stereochemical integrity of the compound.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the chemical environment of protons and carbons. | The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the diazepane ring and the benzyl group, and the methyl protons. The ¹³C NMR will confirm the number of unique carbon atoms. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The mass spectrum will exhibit a molecular ion peak corresponding to the calculated molecular weight (248.32 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and enantiomeric excess. | A chiral HPLC method will separate the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric purity. A reverse-phase HPLC method is used to determine the overall chemical purity. |

| Differential Scanning Calorimetry (DSC) | Determination of the melting point and thermal properties. | A sharp endothermic peak corresponding to the melting point of the crystalline solid. |

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined molecular structure and the critical role of its stereochemistry in the biological activity of the final drug product, Suvorexant, underscore the necessity for robust synthetic and analytical methodologies. The protocols and data presented in this guide provide a comprehensive technical resource for researchers and professionals engaged in the field of drug development and organic synthesis.

References

- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 2. This compound | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

- 4. (R)-1-Benzyl-5-methyl-1,4-diazepane|CAS 1620097-06-4 [benchchem.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]

A Technical Guide to the Synthesis of Substituted 1,4-Diazepanes: Strategies and Applications

Abstract

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its inherent conformational flexibility and the ability to introduce diverse substituents at multiple positions have established it as a cornerstone in the design of a wide array of therapeutic agents. Compounds incorporating the 1,4-diazepane ring system exhibit a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the core synthetic strategies employed for the construction of substituted 1,4-diazepanes, offering insights into the mechanistic underpinnings and practical applications of each methodology.

Introduction: The Significance of the 1,4-Diazepane Core

The unique three-dimensional architecture of the 1,4-diazepane ring allows for the precise spatial orientation of appended functional groups, enabling effective interaction with biological targets. This structural feature has been exploited in the development of numerous clinically significant drugs. The continuous exploration for novel therapeutic agents fuels the demand for efficient and versatile synthetic routes to access structurally diverse 1,4-diazepane derivatives. This guide will delve into the key synthetic methodologies that have proven instrumental in advancing the chemistry of this important heterocyclic system.

Reductive Amination: A Workhorse for 1,4-Diazepane Synthesis

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of saturated 1,4-diazepanes. This strategy typically involves the condensation of a dicarbonyl compound with a diamine, or the intramolecular cyclization of an amino-aldehyde or amino-ketone, followed by reduction of the resulting imine or enamine intermediate.

Mechanistic Principles

The reaction proceeds through the initial formation of a hemiaminal intermediate upon reaction of the amine with a carbonyl group. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The selection is often dictated by the pH compatibility of the substrates and the desired reactivity.

Experimental Protocol: Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA) Derivatives[8]

This protocol describes a one-pot synthesis involving a carbonyl-amine condensation followed by reductive amination.

Step 1: Carbonyl-Amine Condensation

-

Suspend 1,4-diazepane-6-amine (DAZA) in a suitable solvent such as a mixture of methanol and chloroform (1/1, v/v).

-

Add two equivalents of the respective 4-alkoxy-2-hydroxybenzaldehyde to the suspension.

-

Stir the mixture at room temperature to facilitate the formation of the Schiff base and bisaminal intermediates.

Step 2: Reductive Amination

-

To the reaction mixture from Step 1, add two equivalents of sodium borohydride (NaBH₄).

-

Stir the reaction overnight at room temperature.

-

Upon completion, remove the solvents under reduced pressure.

-

Dissolve the residue in methanol to induce precipitation of the product.

-

Isolate the product by filtration. In cases where precipitation does not occur, the crude reaction mixture can be purified by chromatography.

Troubleshooting and Optimization

A common challenge in the reductive amination of 1,4-diazepane scaffolds is over-alkylation, leading to a mixture of mono-, di-, and tri-substituted products.[8] Careful control of stoichiometry and reaction conditions is crucial to favor the desired product. In the synthesis of tri-substituted DAZA compounds, a "multi-addition" approach can be employed, where additional equivalents of the aldehyde and reducing agent are added portion-wise to drive the reaction towards the desired trialkylated product.[9]

Data Summary: Reductive Amination for 1,4-Diazepane Synthesis

| Entry | Diamine/Amino-carbonyl | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |

| 1 | 1,4-Diazepane-6-amine | 4-methoxy-2-hydroxybenzaldehyde | NaBH₄ | N,1,4-tri(4-methoxy-2-hydroxybenzyl)-DAZA | Variable | [9] |

| 2 | 1,4-Diazepane-6-amine | 4-ethoxy-2-hydroxybenzaldehyde | NaBH₄ | N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-DAZA | Variable | [9] |

| 3 | N-Boc-ethylenediamine | 1,3-dicarbonyl compound | NaBH(OAc)₃ | N-Boc-1,4-diazepan-5-one | Good | N/A |

Multicomponent Reactions (MCRs): A Strategy for Diversity

Multicomponent reactions, particularly the Ugi four-component reaction (Ugi-4CR), have emerged as powerful tools for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. This approach is highly valued for its atom economy and its ability to generate libraries of structurally diverse compounds.

The Ugi Reaction for 1,4-Benzodiazepine Synthesis

The Ugi reaction brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a dipeptide-like intermediate. By strategically choosing bifunctional starting materials, a subsequent intramolecular cyclization can be orchestrated to construct the 1,4-benzodiazepine ring system.[10]

Experimental Workflow: Ugi-Deprotection-Cyclization (UDC) Strategy[10]

This workflow illustrates the synthesis of 1,4-benzodiazepine-6-ones using an Ugi-deprotection-cyclization (UDC) strategy.

Caption: Ugi-Deprotection-Cyclization Workflow for 1,4-Benzodiazepine Synthesis.

Experimental Protocol: Ugi-4CR for 1,4-Benzodiazepine-6-ones[10]

Step 1: Ugi Four-Component Reaction

-

To a solution of methyl anthranilate (1.0 equiv) in methanol, add the isocyanide (1.0 equiv), Boc-glycinal (1.0 equiv), and the carboxylic acid (1.0 equiv).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.

Step 2: Deprotection and Cyclization

-

Dissolve the crude Ugi product in a suitable solvent such as 1,2-dichloroethane containing trifluoroacetic acid (TFA).

-

Heat the reaction mixture to facilitate the cleavage of the Boc protecting group and subsequent intramolecular cyclization.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture and purify the product by column chromatography.

Data Summary: Ugi Reaction for 1,4-Benzodiazepine Synthesis[10]

| Entry | Isocyanide | Carboxylic Acid | Product | Yield (%) |

| 1 | tert-Butyl isocyanide | Acetic acid | 6a | 75 |

| 2 | Cyclohexyl isocyanide | Propionic acid | 6b | 68 |

| 3 | Benzyl isocyanide | Benzoic acid | 6c | 72 |

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles. This powerful reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of a new double bond with the concomitant release of a small volatile alkene, such as ethene.

Mechanistic Overview

The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate from a diene substrate and the ruthenium catalyst. This intermediate then undergoes a retro-[2+2] cycloaddition to release the desired cyclic alkene and regenerate the catalyst. The efficiency of the reaction is often influenced by the nature of the catalyst and the substrate.

Experimental Workflow: RCM for Dihydro-1,4-diazepine Synthesis

Caption: RCM Workflow for Dihydro-1,4-diazepine Synthesis.

Experimental Protocol: General Procedure for RCM

-

Dissolve the N,N'-diallyl diamine substrate in a degassed solvent such as dichloromethane or toluene.

-

Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench it with a suitable reagent like ethyl vinyl ether to deactivate the catalyst.

-

Purify the product by column chromatography.

Palladium-Catalyzed Cyclizations: Versatile C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These methods offer a versatile and efficient means of forming carbon-nitrogen bonds, which is a key step in the construction of many nitrogen-containing heterocycles, including 1,4-benzodiazepines.

Mechanism of Pd-Catalyzed Carboamination

The catalytic cycle typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by coordination of the amine and the pendant alkene. Syn-aminopalladation of the alkene forms a new C-N bond and a Pd-C bond. Subsequent reductive elimination furnishes the desired heterocyclic product and regenerates the Pd(0) catalyst.[11]

Experimental Protocol: Pd-Catalyzed Synthesis of Saturated 1,4-Benzodiazepines[11]

Step 1: Substrate Synthesis

-

Prepare the N-allyl-2-aminobenzylamine substrate through a multi-step sequence involving N-arylation, saponification, amide coupling, and reduction.

Step 2: Palladium-Catalyzed Carboamination

-

In a glovebox, combine the N-allyl-2-aminobenzylamine substrate, an aryl bromide, a palladium precatalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a reaction vial.

-

Add a suitable solvent such as toluene.

-

Seal the vial and heat the reaction mixture to the desired temperature.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the product by column chromatography.

Data Summary: Pd-Catalyzed 1,4-Benzodiazepine Synthesis[11]

| Entry | Aryl Bromide | Substrate | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-allyl-2-aminobenzylamine | 1,4-disubstituted-1,4-benzodiazepine | 85 |

| 2 | 1-Bromo-4-methoxybenzene | N-allyl-2-aminobenzylamine | 1,4-disubstituted-1,4-benzodiazepine | 78 |

| 3 | 2-Bromonaphthalene | N-allyl-2-aminobenzylamine | 1,4-disubstituted-1,4-benzodiazepine | 82 |

Conclusion

The synthesis of substituted 1,4-diazepanes continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has provided an in-depth overview of the key synthetic strategies, including reductive amination, multicomponent reactions, ring-closing metathesis, and palladium-catalyzed cyclizations. Each methodology offers distinct advantages in terms of efficiency, versatility, and access to structural diversity. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. As our understanding of the biological roles of 1,4-diazepane-containing molecules continues to grow, the development of novel and efficient synthetic methods will remain a critical endeavor in the pursuit of new and improved therapeutic agents.

References

- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]

- 2. benthamscience.com [benthamscience.com]

- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. benchchem.com [benchchem.com]

- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Diazepane Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities and Therapeutic Potential of Diazepane Derivatives

Introduction: The Enduring Legacy and Therapeutic Versatility of the Diazepane Core

The diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, represents a cornerstone in medicinal chemistry. Its journey began with the groundbreaking discovery of benzodiazepines, which revolutionized the treatment of anxiety and sleep disorders. However, the therapeutic potential of the diazepane scaffold extends far beyond its initial applications. This technical guide provides an in-depth exploration of the diverse biological activities of diazepane derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and neurological activities, supported by detailed experimental protocols and data-driven insights.

The inherent structural flexibility of the diazepane ring allows for a wide array of chemical modifications, leading to a vast chemical space of derivatives with distinct pharmacological profiles. This adaptability has established the diazepane moiety as a "privileged scaffold," a molecular framework that can interact with a variety of biological targets, making it a fertile ground for the discovery of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Diazepane derivatives have emerged as a promising class of anticancer agents, exhibiting a range of activities against various cancer cell lines. Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disruption of Cellular Proliferation and Induction of Apoptosis

Several studies have demonstrated that diazepane derivatives can induce cell cycle arrest and apoptosis in cancer cells. One key mechanism involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these compounds can halt the cell cycle at the G2/M phase, ultimately leading to programmed cell death.

Furthermore, some benzodiazepine derivatives have been shown to inhibit protein synthesis in cancer cells, providing another avenue for their potent antitumor effects. Other reported mechanisms include the inhibition of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle, and the induction of DNA damage.

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel diazepane derivatives. The following workflow outlines a standard, self-validating protocol.

Caption: A streamlined workflow for the preclinical evaluation of anticancer diazepane derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the diazepane derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Anticancer Activity

| Diazepane Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5d | HepG2 | 8.98 ± 0.1 | |

| Compound 5d | HCT116 | 7.77 ± 0.1 | |

| Compound 5d | MCF-7 | 6.99 ± 0.1 | |

| Compound 9a | Various (5 lines) | 0.006 - 0.015 | |

| B1-4 Series | MCF-7 | Significant Activity |

Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Diazepane derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Spectrum of Activity and Mechanistic Insights

Studies have reported the efficacy of benzodiazepine and other diazepine derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The exact mechanisms of their antimicrobial action are still under investigation, but they are believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Some curcumin-based diazepine derivatives have even shown synergistic effects when combined with conventional antibiotics like ampicillin.

Experimental Workflow for Antimicrobial Screening

A standard workflow for the initial screening and evaluation of the antimicrobial properties of new compounds is essential for efficient drug discovery.

Caption: A two-tiered approach for the systematic evaluation of antimicrobial diazepane derivatives.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The compound is serially diluted in a liquid growth medium, and the lowest concentration that inhibits the visible growth of a microorganism is determined.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of the diazepane derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation: Antimicrobial Potency

| Diazepane Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 1v | C. neoformans | 2 - 6 | |

| Compound 1w | C. neoformans | 2 - 6 | |

| Compound 9 | M. tuberculosis H37Rv | 1.6 | |

| Compound 10 | M. tuberculosis H37Rv | 1.6 | |

| Compound 9 (Curcumin-based) | S. aureus & MRSA | 1.56 |

Neurological Activity: Modulating Central Nervous System Functions

The historical success of benzodiazepines as anxiolytics and anticonvulsants underscores the profound impact of the diazepane scaffold on the central nervous system (CNS). Research continues to uncover novel neurological applications for diazepane derivatives, including neuroprotection and the treatment of neurodegenerative diseases.

Mechanisms of Neuroprotection and Anxiolytic Effects

The classical anxiolytic and anticonvulsant effects of benzodiazepines are mediated through their positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

More recent studies have explored the neuroprotective potential of novel diazepane derivatives. For instance, certain 1,4-diazepane derivatives have been identified as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. These compounds have demonstrated the ability to protect neuronal cells from Aβ-induced cytotoxicity and possess antioxidant properties. Other research has highlighted the anxiolytic-like effects of new 2,3-benzodiazepine derivatives with potentially fewer side effects, such as memory impairment, compared to traditional benzodiazepines.

Experimental Workflow for Assessing Neuroprotective Effects

Evaluating the neuroprotective potential of diazepane derivatives requires a combination of in vitro and in vivo models that mimic the pathological conditions of neurological disorders.

Caption: A comprehensive workflow for the evaluation of the neuroprotective effects of diazepane derivatives.

Detailed Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Oxidative Injury

This protocol assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of neuronal damage in various neurological conditions.

Principle: Excessive glutamate leads to an influx of calcium, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately causing cell death. A neuroprotective compound will mitigate these effects and improve cell survival.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable neuronal cell line, such as HT22 hippocampal cells, in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the diazepane derivative for a defined period (e.g., 24 hours).

-

Glutamate Exposure: Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for an additional 24 hours. Include appropriate controls (vehicle only, glutamate only).

-

Cell Viability Assessment: Measure cell viability using an appropriate assay, such as the resazurin assay or MTT assay.

-

Mechanistic Studies (Optional): To further elucidate the mechanism of neuroprotection, assess markers of oxidative stress (e.g., ROS levels), mitochondrial function, and apoptosis.

Conclusion and Future Directions

The diazepane scaffold continues to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. The diverse biological activities of its derivatives, spanning from anticancer and antimicrobial to neuroprotective effects, highlight its privileged nature in medicinal chemistry. Future research should focus on the synthesis of novel diazepane libraries with greater structural diversity, coupled with high-throughput screening to identify potent and selective lead compounds. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for optimizing their therapeutic potential and advancing them into clinical development. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of the next generation of diazepane-based drugs to address pressing unmet medical needs.

An In-depth Technical Guide to Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate: A Key Chiral Intermediate in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry. The narrative delves into the compound's discovery within the context of pharmaceutical development, its critical role as a key intermediate, and detailed synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and application of this important molecule.

Introduction: The Emergence of a Privileged Scaffold

The 1,4-diazepane moiety is a recognized privileged scaffold in drug discovery, known for its conformational flexibility and ability to interact with a variety of biological targets.[1][2] The introduction of a chiral center, as seen in this compound, adds a layer of stereochemical specificity crucial for potent and selective drug action.[2] This compound, with the CAS Registry Number 1001401-60-0, is a non-commercially available, advanced intermediate primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4][5]